2-Amino-4,5,6-triphenylpyridine-3-carbonitrile
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Overview
Description
2-Amino-4,5,6-triphenylpyridine-3-carbonitrile is a heterocyclic compound with a pyridine core substituted with amino, phenyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5,6-triphenylpyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This multicomponent reaction proceeds through a series of steps including condensation, cyclization, and aromatization .
Industrial Production Methods
the principles of multicomponent reactions and the use of scalable catalysts suggest that it can be produced efficiently in larger quantities using similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6-triphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-4,5,6-triphenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific properties, such as sensors for monitoring photopolymerization processes
Mechanism of Action
The mechanism of action of 2-amino-4,5,6-triphenylpyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Similar structure but with fewer phenyl groups.
2-Amino-3-cyano-4H-chromenes: Different core structure but similar functional groups.
Uniqueness
2-Amino-4,5,6-triphenylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
70312-91-3 |
---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-amino-4,5,6-triphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H17N3/c25-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(27-24(20)26)19-14-8-3-9-15-19/h1-15H,(H2,26,27) |
InChI Key |
VBFIYFFIBDURRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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